molecular formula C24H23F3N2O5 B1684398 7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)- CAS No. 669073-68-1

7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-

Cat. No. B1684398
M. Wt: 476.4 g/mol
InChI Key: VRZVKIJRJRBQJT-UHFFFAOYSA-N
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Description

ZK216348 is a selective nonsteroidal glucocorticoid receptor (GR) agonist for the treatment of experimental colitis with IC50 values of 20, 20, and 80 nM for GR, Progesterone (PR) and Mineralocorticoid (MR) receptors respectively. (ZK 216348 shows anti-inflammatory activity comparable to prednisolone for both systemic and topical application.

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVKIJRJRBQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-

CAS RN

669073-68-1
Record name ZK-216348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669073681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 2
Reactant of Route 2
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 3
Reactant of Route 3
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 4
Reactant of Route 4
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 5
Reactant of Route 5
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-
Reactant of Route 6
7-Benzofuranbutanamide, 2,3-dihydro-alpha-hydroxy-gamma,gamma-dimethyl-N-(4-methyl-1-oxo-1H-2,3-benzoxazin-6-yl)-alpha-(trifluoromethyl)-, (+)-

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